![molecular formula C34H32FN5Na2O7 B607603 Gastrazole CAS No. 862583-15-1](/img/structure/B607603.png)
Gastrazole
描述
Gastrazole is an anti-ulcer medicine that contains Rabeprazole . It is used to treat acid-related conditions of the stomach and intestine such as acid reflux, peptic ulcers, and some other stomach conditions associated with excessive acid production . It works by reducing the amount of acid produced in your stomach .
Synthesis Analysis
A practical and scalable synthesis was developed that was used to prepare multikilogram batches of Gastrazole, a selective cholecystokinin-2 receptor antagonist . In addition, evidence was found to indicate an amide bond-forming reaction proceeded via the isoimide of a benzimidazoleamide acid derivative .Chemical Reactions Analysis
Gastrazole is a potent and selective gastrin receptor antagonist . It has been used in trials to assess its effect in advanced pancreatic cancer .科学研究应用
晚期胰腺癌的治疗:Gastrazole在治疗晚期胰腺癌方面显示出了希望。在两项随机对照试验中,与安慰剂相比,它表现出明显更好的生存率,其中一项试验中的中位生存期为7.9个月,而另一项试验中为4.5个月。然而,与另一种胰腺癌治疗药物5-氟尿嘧啶(5-FU)相比,gastrazole并未显示出明显的生存优势。与5-FU相比,它因其轻微的毒性而备受关注,明显减少了腹泻、口腔炎和手足综合征的发生。生活质量评估显示,gastrazole和5-FU治疗的结果相似(Chau et al., 2006)。
临床应用的合成:已经开发出了一种可扩展且实用的gastrazole合成方法,可以用于制备多千克级别的批次。这一进展支持了其在更大规模临床应用中的潜力(Ormerod et al., 2005)。
试点试验的反思:gastrazole的合成及随后在胰腺癌临床试验中的表现突显了其潜力。试点试验显示,在与最佳支持性护理或安慰剂相比,小患者群体中的生存期延长。试验表明对早期疾病患者有更大的益处。另外一种可口服的胃泌素受体拮抗剂YF 476也被提及作为在类似情境中研究的潜在治疗方法(Black, 2009)。
作用机制
安全和危害
Common side effects of Gastrazole include diarrhea, dizziness, flatulence, headache, nausea, vomiting, abdominal pain, and weakness . Long-term use of Gastrazole can cause thinning of bones, which is called osteoporosis . Gastrazole decreases the calcium absorption leading to calcium deficiency and increases the risk of bone fractures of the hip, wrist, or spine .
未来方向
Gastrazole appears to confer a small survival advantage over placebo in patients with advanced pancreatic cancer, but larger trials are needed to confirm this effect . Gastrazole did not lead to better survival than 5-FU but produced fewer toxic effects, and so might be useful in combination with cytotoxic drugs .
属性
IUPAC Name |
disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXHRARUCKASM-UJXPALLWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FN5Na2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235459 | |
Record name | JB-95008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrazole | |
CAS RN |
862583-15-1 | |
Record name | JB-95008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JB-95008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JB-95008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。